N,N'-1,4-butanediylbis(5-chloro-2-methoxybenzamide)
Overview
Description
N,N'-1,4-butanediylbis(5-chloro-2-methoxybenzamide) is a useful research compound. Its molecular formula is C20H22Cl2N2O4 and its molecular weight is 425.3 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,4-butanediylbis(5-chloro-2-methoxybenzamide) is 424.0956626 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-1,4-butanediylbis(5-chloro-2-methoxybenzamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-1,4-butanediylbis(5-chloro-2-methoxybenzamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthetic Applications in Organic Chemistry
N,N'-1,4-butanediylbis(5-chloro-2-methoxybenzamide) has been investigated for its potential applications in organic synthesis. For example, a study by Reitz and Massey (1990) explored its use in directed metalation processes, leading to the efficient synthesis of complex organic compounds like lunularic acid (Reitz & Massey, 1990).
2. Pharmaceutical Applications
This compound and its derivatives have been studied for various pharmaceutical applications. A research paper by Faizi et al. (2017) discussed the design, synthesis, and biological evaluation of benzamide derivatives as anticonvulsant agents, demonstrating the compound's relevance in developing new pharmaceutical treatments (Faizi et al., 2017).
3. Antimicrobial Properties
N,N'-1,4-butanediylbis(5-chloro-2-methoxybenzamide) has also been explored for its antimicrobial properties. Desai et al. (2013) synthesized a series of derivatives incorporating the thiazole ring, which showed potential for treating bacterial and fungal infections (Desai et al., 2013).
4. Chemical Structure and Molecular Interactions
The chemical structure and molecular interactions of derivatives of this compound have been a focus of research. A study by Galal et al. (2018) explored the absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives, providing insights into the compound's molecular properties (Galal et al., 2018).
5. Pharmaceutical Properties Improvement
Haydon et al. (2010) investigated the improvement of pharmaceutical properties of related compounds, focusing on enhancing the efficacy and drug-like characteristics of antistaphylococcal compounds (Haydon et al., 2010).
Properties
IUPAC Name |
5-chloro-N-[4-[(5-chloro-2-methoxybenzoyl)amino]butyl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4/c1-27-17-7-5-13(21)11-15(17)19(25)23-9-3-4-10-24-20(26)16-12-14(22)6-8-18(16)28-2/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYHPCKUEJYTHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCCNC(=O)C2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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